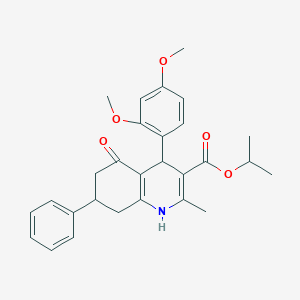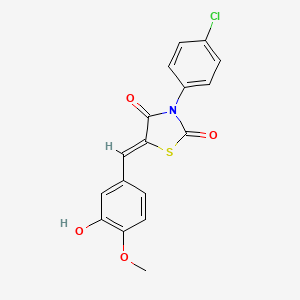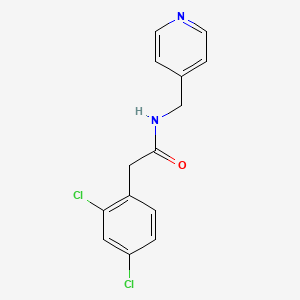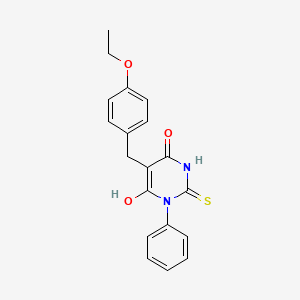![molecular formula C21H25NO4 B5210518 isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)
isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate, also known as IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. IPPP is a prodrug that is converted into a potent agonist of the G protein-coupled receptor 119 (GPR119) in vivo. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity. In
作用機序
Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate is a prodrug that is converted into the active metabolite, isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoic acid (IPPA), in vivo. IPPA activates GPR119 by binding to its extracellular domain, leading to the activation of downstream signaling pathways that regulate insulin secretion, glucose uptake, and food intake. IPPA also acts as an allosteric modulator of the GPR119 receptor, enhancing its response to endogenous ligands.
Biochemical and Physiological Effects
IPPA has been shown to increase insulin secretion and glucose uptake in pancreatic beta cells and adipocytes, respectively. In addition, IPPA has been shown to reduce food intake and body weight in animal models of obesity. IPPA also improves lipid metabolism by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. Moreover, IPPA has anti-inflammatory effects, as it reduces the expression of pro-inflammatory cytokines in adipose tissue.
実験室実験の利点と制限
Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate is a potent and selective agonist of GPR119, making it a valuable tool for studying the physiological and pharmacological functions of this receptor. However, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. In addition, this compound is unstable in acidic conditions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate and its applications. One direction is to explore the therapeutic potential of this compound in the treatment of metabolic disorders such as type 2 diabetes and obesity. This can involve further preclinical studies to evaluate the safety and efficacy of this compound in animal models, as well as clinical trials to test its efficacy in humans. Another direction is to investigate the molecular mechanisms underlying the actions of this compound and GPR119, which can provide insights into the development of novel drugs targeting this receptor. Finally, there is a need to develop more efficient and scalable synthesis methods for this compound, which can facilitate its use in research and drug development.
合成法
Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate can be synthesized through a multi-step process involving the reaction of isopropyl 2-bromoacetate with 4-hydroxybenzoic acid, followed by the coupling of 2-phenylethylamine and phosgene to form the corresponding isocyanate intermediate. The isocyanate intermediate is then reacted with 2-(4-hydroxyphenoxy)propanoic acid to yield this compound. The overall yield of this synthesis method is approximately 35%.
科学的研究の応用
Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate has shown potential in the treatment of type 2 diabetes and obesity. GPR119 is predominantly expressed in the pancreas and gastrointestinal tract, where it regulates insulin secretion and glucose homeostasis. Activation of GPR119 by this compound leads to increased insulin secretion and glucose uptake, as well as decreased food intake and body weight. In addition, this compound has been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic disorders.
特性
IUPAC Name |
propan-2-yl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-15(2)25-21(24)16(3)26-19-11-9-18(10-12-19)20(23)22-14-13-17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIECTKBSCWFIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-difluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5210456.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)
![N-allyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5210464.png)

![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)


![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)

